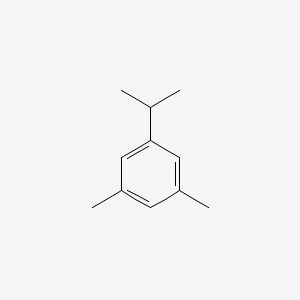

5-Isopropyl-m-xylene

Vue d'ensemble

Description

5-Isopropyl-m-xylene: , also known as 3,5-dimethylcumene, is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of m-xylene, where an isopropyl group is attached to the benzene ring at the 5-position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-m-xylene typically involves the alkylation of m-xylene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process where m-xylene and isopropyl chloride are fed into a reactor containing the aluminum chloride catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Isopropyl-m-xylene undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Conditions: Acidic or neutral conditions

Products: Carboxylic acids, ketones

-

Reduction

Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)

Conditions: Elevated temperature and pressure

Products: Reduced aromatic compounds

-

Substitution

Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Conditions: Varies depending on the reagent

Products: Halogenated or nitrated derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions to yield carboxylic acids.

Reduction: Hydrogen gas with palladium on carbon catalyst to reduce aromatic rings.

Substitution: Chlorine or bromine in the presence of a catalyst for halogenation; nitric acid and sulfuric acid for nitration.

Major Products

Oxidation: Carboxylic acids such as 3,5-dimethylbenzoic acid.

Reduction: Reduced aromatic compounds like this compound.

Substitution: Halogenated derivatives such as 5-chloro-3,5-dimethylcumene.

Applications De Recherche Scientifique

Chemical Synthesis

Key Intermediate in Organic Chemistry

5-Isopropyl-m-xylene serves as a crucial intermediate in the synthesis of various organic compounds. It is primarily utilized in the production of terephthalic acid and its derivatives, which are essential for manufacturing polyester films , fibers , and polyethylene terephthalate (PET) resins . The compound's ability to undergo oxidation processes allows for the production of hydroperoxides and ethylcumene, which are further used in the healthcare sector and pulp & paper industries .

Market Growth

The market for this compound in chemical synthesis is projected to grow significantly, driven by increasing demand for specialty chemicals and advancements in organic synthesis techniques. The organic synthesis-based application segment alone was valued at over USD 29 million in 2019 and is expected to expand as research activities increase .

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical sector, this compound is utilized in formulating active pharmaceutical ingredients (APIs). Its stability and specific chemical properties make it suitable for developing various medicinal drugs that meet therapeutic needs. The compound is also involved in synthesizing other pharmaceutical intermediates, contributing to drug formulation processes .

Research and Development

The growth of R&D activities focused on monoclonal antibody therapeutics and cell culture manufacturing has further increased the demand for research chemicals like this compound. Technological advancements in nucleic acid testing have also played a role in boosting its application within pharmaceutical research .

Agricultural Chemicals

Pesticides and Herbicides

this compound finds applications in the agricultural sector through its use in synthesizing agrochemicals such as herbicides and pesticides. These compounds are essential for crop protection and enhancing agricultural productivity. The increasing global population and the corresponding rise in food demand drive the need for effective agricultural chemicals, thereby propelling the market for this compound .

Other Industrial Applications

Solvent Properties

The compound is valued for its solvent properties, making it indispensable in the manufacturing of coatings, adhesives, and inks. Its effectiveness in dissolving or dispersing other substances enhances product quality across multiple industries .

Specialty Chemicals

In addition to its primary applications, this compound is used in producing specialty chemicals and performance materials. Its unique properties meet specific industrial requirements, contributing to diverse applications ranging from rubber production to fuel additives .

Market Overview

| Application Area | Market Value (2019) | Projected Growth Rate (CAGR) |

|---|---|---|

| Chemical Synthesis | > USD 29 million | Healthy growth expected |

| Pharmaceuticals | Significant | Driven by R&D advancements |

| Agricultural Chemicals | Essential for crop protection | Increasing due to food demand |

| Solvents | Indispensable | Expanding across various industries |

Mécanisme D'action

The mechanism of action of 5-Isopropyl-m-xylene involves its interaction with molecular targets such as enzymes and receptors. The isopropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

m-Xylene: The parent compound of 5-Isopropyl-m-xylene, with two methyl groups attached to the benzene ring.

o-Xylene: An isomer of m-xylene with methyl groups at the 1 and 2 positions.

p-Xylene: An isomer of m-xylene with methyl groups at the 1 and 4 positions.

Uniqueness

This compound is unique due to the presence of the isopropyl group at the 5-position, which imparts distinct chemical and physical properties compared to its isomers. This structural difference influences its reactivity, solubility, and applications in various fields.

Activité Biologique

5-Isopropyl-m-xylene (C11H16) is a derivative of xylene that has garnered attention in various industrial applications, particularly in the chemical and agricultural sectors. This article delves into the biological activity of this compound, examining its toxicological profile, metabolic pathways, and potential health effects based on diverse research findings.

This compound is primarily utilized as a solvent and as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in formulations requiring effective dissolution and dispersion capabilities. The compound is also noted for its role in enhancing crop protection through its incorporation into pesticides and herbicides .

Toxicological Profile

The biological activity of this compound can be understood through its toxicological effects observed in various studies. The following table summarizes key findings regarding the compound's toxicity and metabolic effects:

The metabolism of this compound primarily involves the cytochrome P450 enzyme system, which plays a crucial role in the biotransformation of many xenobiotics. The compound undergoes hydroxylation, leading to the formation of various metabolites that may exert different biological effects.

Research indicates that exposure to m-xylene isomers can lead to increased activities of phase I and phase II metabolic enzymes, suggesting potential implications for drug metabolism and detoxification processes . Notably, the metabolic pathways may vary based on the route of exposure (inhalation vs. oral), which is critical for assessing health risks associated with occupational exposure.

Case Studies and Health Implications

Several case studies have highlighted the potential health effects associated with exposure to this compound:

- Respiratory Effects : Acute inhalation exposure to high concentrations has been linked to respiratory distress in animal models, indicating that prolonged or high-level exposure may compromise lung function .

- Hepatic Effects : Elevated liver enzymes have been reported following both oral and inhalation exposures, suggesting hepatotoxicity may occur with significant exposure levels .

- Reproductive and Developmental Effects : Limited studies suggest possible reproductive toxicity; however, more comprehensive investigations are needed to establish definitive conclusions regarding developmental impacts .

Propriétés

IUPAC Name |

1,3-dimethyl-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJTYPFCFNTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063567 | |

| Record name | 1,3-Dimethyl-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-90-5 | |

| Record name | 3,5-Dimethylcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isopropyl-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-5-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Isopropyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3462VF2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.